2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole
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Overview
Description
2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C7H2F2I2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two fluorine atoms and two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole typically involves the iodination of 2,2-difluorobenzo[d][1,3]dioxole. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzodioxole ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,2-difluoro-4,6-diazidobenzo[d][1,3]dioxole .
Scientific Research Applications
2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems, particularly in the development of imaging agents and probes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2,2-Difluoro-4-iodobenzo[d][1,3]dioxole: This compound is similar but has only one iodine atom.
2,2-Difluorobenzo[d][1,3]dioxole: Lacks iodine atoms and has different reactivity and applications
Uniqueness: 2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-4,6-diiodo-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2I2O2/c8-7(9)12-5-2-3(10)1-4(11)6(5)13-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTQLYDZYVDUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(O2)(F)F)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2I2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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